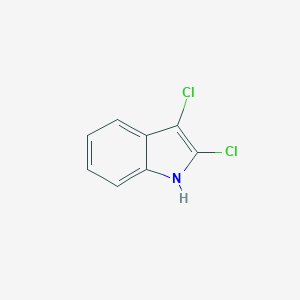
1-クロロ-4-プロポキシ-9H-チオキサンテン-9-オン
概要
説明
1-Chloro-4-propoxy-9H-thioxanthen-9-one is an organic compound with the molecular formula C16H13ClO2S and a molecular weight of 304.79 g/mol . It is also known by its synonym, 1-Chloro-4-propoxythioxanthone . This compound is characterized by its light yellow to yellow crystalline appearance and is primarily used in various chemical applications .
科学的研究の応用
1-Chloro-4-propoxy-9H-thioxanthen-9-one has several scientific research applications:
作用機序
Target of Action
It is often used as an oxidizing agent and catalyst in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-propoxy-9H-thioxanthen-9-one. For instance, it should be stored under inert gas and away from moisture due to its potential to decompose in the presence of humidity . Additionally, safety precautions suggest avoiding dust formation and inhalation of vapors or dust, indicating that air quality could impact its safe handling .
準備方法
The synthesis of 1-Chloro-4-propoxy-9H-thioxanthen-9-one typically involves the chlorination and propoxylation of thioxanthen-9-one . The process begins with the reaction of thioxanthen-9-one with ethyl chloroformate, followed by a reaction with propanol under basic conditions . This method ensures the formation of the desired compound with high purity and yield.
化学反応の分析
1-Chloro-4-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Chloro-4-propoxy-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
- 1-Chloro-4-methoxy-9H-thioxanthen-9-one
- 1-Chloro-4-ethoxy-9H-thioxanthen-9-one
- 1-Chloro-4-butoxy-9H-thioxanthen-9-one
These compounds share similar structural features but differ in their alkoxy substituents, which can influence their reactivity and applications . The uniqueness of 1-Chloro-4-propoxy-9H-thioxanthen-9-one lies in its specific propoxy group, which imparts distinct photophysical properties and reactivity compared to its analogs .
特性
IUPAC Name |
1-chloro-4-propoxythioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)14-15(18)10-5-3-4-6-13(10)20-16(12)14/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJCUYEEABXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888976 | |
| Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142770-42-1 | |
| Record name | 1-Chloro-4-propoxythioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142770-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142770421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-4-propoxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Thioxanthen-9-one, 1-chloro-4-propoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the role of CPTXO in photopolymerization reactions?
A: CPTXO acts as a photosensitizer in the presence of an iodonium salt initiator and visible light. [, , ] It absorbs light energy and then interacts with the iodonium salt, generating reactive species that initiate the polymerization of monomers like triethylene glycol divinyl ether (TEGDVE) or dimethacrylates. [, , ]
Q2: How does the photoreactivity of CPTXO differ from other photosensitizers like camphorquinone (CQ)?
A: Unlike CQ, CPTXO undergoes photoreaction and is consumed during the photopolymerization process. [, ] This suggests that CPTXO forms a radical cation through reaction with the iodonium ion. In contrast, CQ is regenerated through a redox cycle involving a ketyl radical and the iodonium salt. [, ]
Q3: How does the concentration of CPTXO affect the rate of photopolymerization?
A: Studies have shown a direct proportionality between CPTXO concentration and the rate of photopolymerization. [, ] Increasing the concentration of CPTXO leads to a faster polymerization reaction.
Q4: What is the effect of adding an amine to the CPTXO/iodonium salt photoinitiating system?
A: Adding an amine, like N,N,3,5-tetramethyl aniline (TMA), significantly enhances the efficiency of the CPTXO/iodonium salt system in photopolymerization. [] This enhancement is attributed to the amine's involvement in two key pathways: Firstly, it regenerates CPTXO by donating a hydrogen atom to the CPTXO radical cation formed during the initial photoreaction with the iodonium salt. [] Secondly, it participates in a redox cycle with the excited CPTXO and iodonium salt, generating initiating radicals and further regenerating CPTXO. []
Q5: What analytical techniques are used to study CPTXO-initiated photopolymerization?
A: Researchers primarily use photo-differential scanning calorimetry (photo-DSC) and UV-visible spectroscopy to study CPTXO-initiated photopolymerization. [, , ] Photo-DSC provides information about the polymerization kinetics, such as the rate of polymerization and final conversion. [, , ] UV-visible spectroscopy helps monitor the consumption of CPTXO and the formation of any new species during the reaction. [] These techniques offer valuable insights into the mechanism and efficiency of CPTXO as a photosensitizer in photopolymerization reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

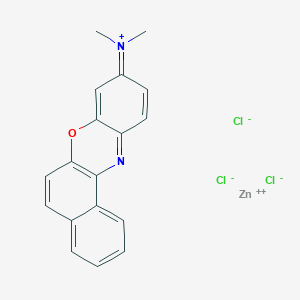
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
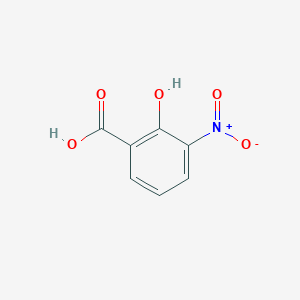
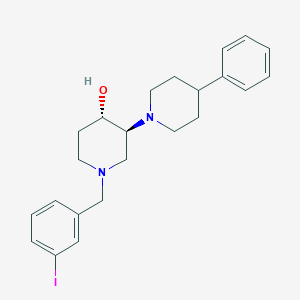
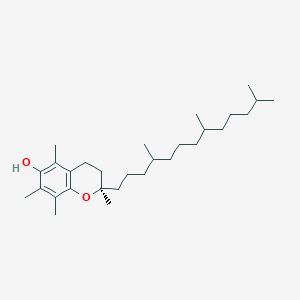
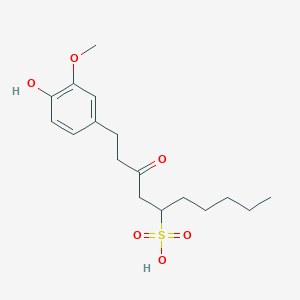
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
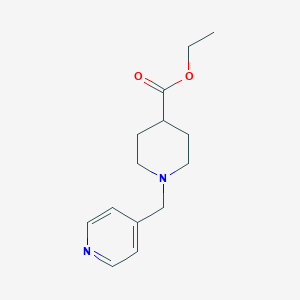
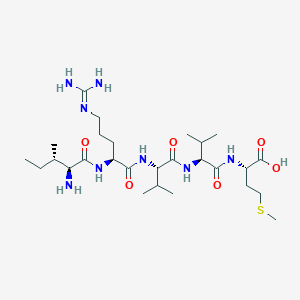


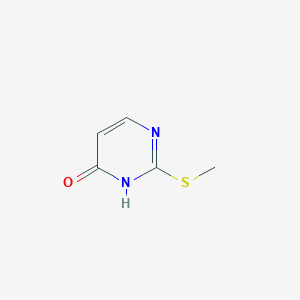
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
